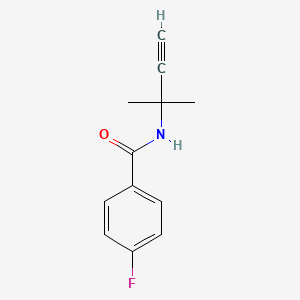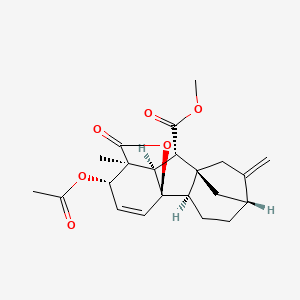
3-O-Acetylgibberellin A7 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetylgibberellin A7 Methyl Ester is a derivative of gibberellin, a class of plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, and flowering . This compound is specifically modified to include an acetyl group at the 3-O position and a methyl ester group, which can influence its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylgibberellin A7 Methyl Ester typically involves the esterification of gibberellin A7 with methanol in the presence of an acid catalyst, followed by acetylation at the 3-O position. The reaction conditions often include:
Esterification: Gibberellin A7 is reacted with methanol in the presence of concentrated sulfuric acid as a catalyst.
Acetylation: The resulting gibberellin A7 methyl ester is then acetylated using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Large-scale esterification: Using industrial reactors to mix gibberellin A7 with methanol and sulfuric acid.
Acetylation: Conducted in large vessels with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetylgibberellin A7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different gibberellin derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different gibberellin analogs.
Substitution: Substitution reactions can occur at the acetyl or ester groups, leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and toluene-p-sulfonyl chloride are used for chlorination reactions.
Major Products
Oxidation: Produces various oxidized gibberellin derivatives.
Reduction: Leads to reduced gibberellin analogs.
Substitution: Forms chlorinated gibberellin derivatives.
Applications De Recherche Scientifique
3-O-Acetylgibberellin A7 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gibberellin derivatives.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its hormone-like activity.
Industry: Used in agriculture to promote plant growth and increase crop yields.
Mécanisme D'action
The mechanism of action of 3-O-Acetylgibberellin A7 Methyl Ester involves its interaction with gibberellin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of genes involved in growth and development. The molecular targets include DELLA proteins, which are repressors of gibberellin signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gibberellin A3: Another gibberellin derivative with similar growth-promoting effects.
Gibberellin A5: A derivative formed through chlorination of gibberellin A3 methyl ester.
Uniqueness
3-O-Acetylgibberellin A7 Methyl Ester is unique due to its specific acetylation and methyl esterification, which can enhance its stability and biological activity compared to other gibberellins .
Propriétés
Formule moléculaire |
C22H26O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1 |
Clé InChI |
NCIYHJXSHQRFBI-MLCAGBRBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC |
SMILES canonique |
CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



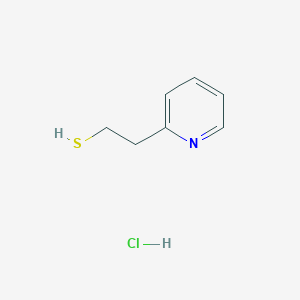
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
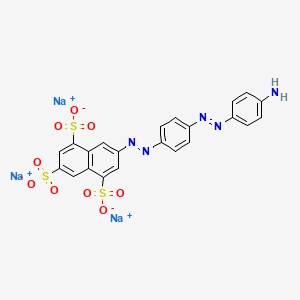
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
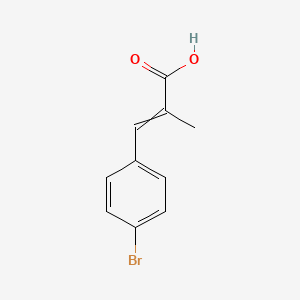
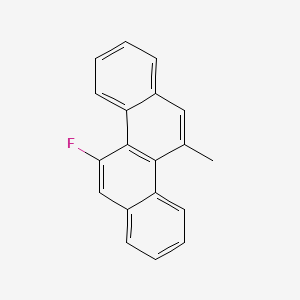
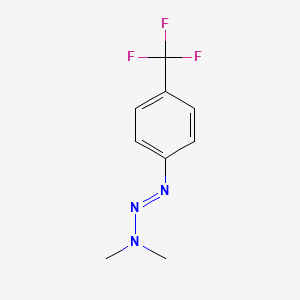
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
